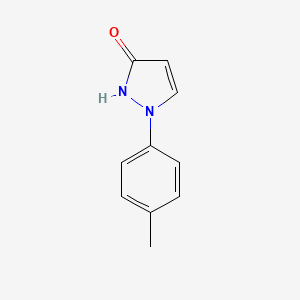

3-Hydroxy-1-(4-methylphenyl)-1H-pyrazole

Description

Contextual Significance of Pyrazole (B372694) Heterocycles in Modern Chemical Research

Pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms, represents a cornerstone scaffold in the field of medicinal and materials chemistry. bldpharm.commdpi.combldpharm.com The unique structural and electronic properties of the pyrazole ring have rendered its derivatives indispensable in the development of new therapeutic agents and functional materials. nih.gov Pyrazole-based compounds exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, analgesic, and antiviral properties. mdpi.comresearchgate.netnih.govwisdomlib.org This pharmacological diversity is exemplified by the integration of the pyrazole core into numerous commercially successful drugs. researchgate.net

In agrochemicals, pyrazole derivatives are utilized as effective herbicides and pesticides. bldpharm.com Furthermore, the applications of pyrazoles extend into materials science, where they are investigated for use as ligands in coordination chemistry, fluorescent agents, and components of organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net The ready accessibility, diverse chemical reactivity, and significant biological activity of the pyrazole nucleus continue to attract considerable research interest, making it a "privileged scaffold" for the design of novel molecules with tailored properties. mdpi.comresearchgate.net

Unique Structural Attributes of 3-Hydroxy-1-(4-methylphenyl)-1H-pyrazole and its Isomeric Forms

The compound this compound, also known by its synonym 1-(p-tolyl)-1H-pyrazol-3-ol, possesses distinct structural features that are central to its chemical behavior. The most significant of these is its existence in different tautomeric and isomeric forms, a characteristic feature of hydroxypyrazoles. nih.gov Tautomerism in this context refers to the migration of a proton, leading to distinct structural isomers that can interconvert.

For 1-substituted 3-hydroxypyrazoles, the primary equilibrium exists between the hydroxy (OH) form and the pyrazolone (B3327878) (NH or CH) forms. Investigations into the tautomerism of the closely related 1-phenyl-1,2-dihydro-3H-pyrazol-3-one have provided significant insights. alrasheedcol.edu.iq X-ray crystal structure analysis and Nuclear Magnetic Resonance (NMR) spectroscopy revealed that this compound predominantly exists as the 1H-pyrazol-3-ol tautomer in the solid state and in nonpolar solvents. alrasheedcol.edu.iq In these states, it forms stable dimeric units linked by intermolecular hydrogen bonds between the hydroxyl group of one molecule and the N2 atom of a second molecule. alrasheedcol.edu.iq In more polar solvents like DMSO, these dimers dissociate into monomers, but the hydroxy form still prevails. alrasheedcol.edu.iq

Given the structural similarity, this compound is expected to exhibit the same tautomeric preference. The 4-methylphenyl (p-tolyl) group at the N1 position influences the electronic properties and steric environment of the pyrazole ring but is not expected to fundamentally alter the tautomeric equilibrium which favors the aromatic hydroxy form.

| Form Name | Structure | Key Features | Prevalence |

|---|---|---|---|

| 3-Hydroxy Form (OH-form) | 1-(4-methylphenyl)-1H-pyrazol-3-ol | Aromatic pyrazole ring; acidic hydroxyl group at C3. | Generally the most stable and predominant form, especially in solid state and non-polar solvents. alrasheedcol.edu.iq |

| Pyrazolone Form (NH-form) | 1-(4-methylphenyl)-1,2-dihydro-3H-pyrazol-3-one | Non-aromatic pyrazolone ring; carbonyl group at C3; NH group at N2. | Less stable tautomer; may exist in minor proportions in solution. alrasheedcol.edu.iq |

| Pyrazolone Form (CH-form) | 1-(4-methylphenyl)-pyrazolidin-3-one | Non-aromatic pyrazolone ring; carbonyl group at C3; CH2 group at C4/C5. | Generally the least stable tautomer. |

Overview of Current Research Landscape Pertaining to this compound Derivatives

While direct research on this compound is limited, extensive studies on analogous 1-aryl-3-hydroxypyrazoles demonstrate their utility as versatile intermediates for synthesizing a wide array of functionalized pyrazole derivatives. The core structure presents multiple reactive sites—the hydroxyl group, the electron-rich C4 position, and the aromatic p-tolyl ring—that can be selectively modified.

A primary strategy involves the conversion of the hydroxyl group into a better leaving group, such as a triflate (trifluoromethanesulfonate). mdpi.com This transformation renders the C3 position of the pyrazole ring susceptible to palladium-catalyzed cross-coupling reactions, including Suzuki and Heck couplings. mdpi.com This methodology allows for the introduction of various aryl, heteroaryl, or vinyl substituents at the C3 position, creating a library of complex pyrazole derivatives from a common precursor.

Furthermore, the C4 position of the pyrazole ring is readily functionalized. For instance, Vilsmeier-Haack reactions can introduce a formyl group at C4, which can then be used in subsequent condensation reactions to build larger molecular frameworks. mdpi.comnih.gov The hydroxyl group at C3 can also be O-alkylated to produce ether derivatives. researchgate.net These derivatization strategies underscore the role of this compound as a valuable building block in synthetic organic chemistry.

| Reactive Site | Reaction Type | Reagents/Catalysts | Resulting Structure | Reference Example |

|---|---|---|---|---|

| C3-OH | Triflation | Triflic anhydride (B1165640) (Tf2O) | Formation of a C3-O-triflate, an excellent leaving group. | mdpi.com |

| C3-O-Triflate | Suzuki Coupling | Arylboronic acids, Pd catalyst (e.g., Pd(PPh3)4), base | Introduction of an aryl group at the C3 position. | mdpi.com |

| C4-H | Vilsmeier-Haack Formylation | POCl3, DMF | Introduction of a formyl (-CHO) group at the C4 position. | mdpi.com |

| C3-OH | O-Alkylation | Alkyl halide, base | Formation of a C3-O-alkyl ether. | researchgate.net |

Scope and Objectives for Advanced Academic Investigations

The established significance of pyrazole derivatives and the synthetic versatility of the 1-aryl-3-hydroxypyrazole scaffold provide a clear rationale for future academic investigations centered on this compound. Key objectives for advanced research can be outlined as follows:

Exploration of Novel Synthetic Methodologies: While the classical synthesis involving the condensation of p-tolylhydrazine and a β-ketoester is established, developing more efficient, green, and regioselective synthetic protocols would be a valuable contribution. This could include exploring novel catalytic systems or one-pot multicomponent reactions.

In-depth Physicochemical Characterization: A comprehensive study of the tautomeric equilibrium of this compound using advanced spectroscopic techniques (e.g., variable temperature NMR) and computational methods (e.g., Density Functional Theory - DFT) would provide fundamental insights into its structural dynamics in different environments. nih.gov Obtaining a single-crystal X-ray structure would definitively confirm its solid-state conformation. alrasheedcol.edu.iq

Systematic Synthesis of Derivative Libraries: Leveraging the known derivatization strategies, systematic libraries of novel compounds can be synthesized. mdpi.com This would involve modifying the C3, C4, and C5 positions of the pyrazole ring and potentially the p-tolyl group to create a diverse set of molecules for screening.

Biological and Materials Science Applications: The synthesized derivatives should be screened for a range of biological activities, targeting areas where pyrazoles have shown promise, such as oncology, infectious diseases, and inflammation. wisdomlib.org Concurrently, the potential of these new compounds as ligands for catalysis, fluorescent probes, or components in organic electronic materials should be investigated, expanding their application beyond the biomedical sphere.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)-1H-pyrazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-8-2-4-9(5-3-8)12-7-6-10(13)11-12/h2-7H,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIYKQSGEUKDSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Hydroxy 1 4 Methylphenyl 1h Pyrazole and Its Derivatives

Classical and Established Cyclization Approaches

Traditional methods for the synthesis of the pyrazole (B372694) ring remain fundamental in organic chemistry. These approaches typically involve the cyclization of acyclic precursors through condensation reactions and have been expanded to include efficient multicomponent strategies.

Condensation Reactions Involving Appropriate Precursors

The most established and widely utilized method for synthesizing pyrazole cores is the condensation reaction between a hydrazine (B178648) derivative and a 1,3-dielectrophilic compound, such as a β-diketone or a β-ketoester. beilstein-journals.orgnih.govpreprints.org For the synthesis of 3-Hydroxy-1-(4-methylphenyl)-1H-pyrazole, the key precursors are 4-methylphenylhydrazine (B1211910) (also known as p-tolylhydrazine) and a suitable β-ketoester, like ethyl acetoacetate (B1235776).

The reaction proceeds through an initial condensation of the more nucleophilic nitrogen of the hydrazine with one of the carbonyl groups of the β-dicarbonyl compound, forming a hydrazone intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the remaining carbonyl group, followed by dehydration, yields the pyrazole ring. beilstein-journals.org The use of an unsymmetrical precursor like 4-methylphenylhydrazine can potentially lead to two regioisomers. However, the reaction conditions can often be tuned to favor the desired product. beilstein-journals.org A patented method for the synthesis of the related compound 1-(4'-tolyl)-3-methyl-5-pyrazolone involves the condensation of p-tolylhydrazine with acetoacetic acid amide, highlighting the industrial relevance of this classical approach. google.com

Table 1: Examples of Precursors for Classical Condensation Synthesis

| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Resulting Pyrazole Type |

| 4-Methylphenylhydrazine | Ethyl Acetoacetate | 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5(4H)-one |

| Phenylhydrazine | Dimethyl acetylenedicarboxylate | Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate mdpi.com |

| Hydrazine Hydrate (B1144303) | 1,3-Diketones | Substituted Pyrazoles mdpi.com |

Note: The initial product of the reaction between 4-methylphenylhydrazine and ethyl acetoacetate is the pyrazolone (B3327878) tautomer, which exists in equilibrium with the 3-hydroxypyrazole form.

Multicomponent Reaction (MCR) Strategies for Scaffold Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials, have emerged as powerful tools for constructing complex heterocyclic scaffolds like pyrazoles. nih.govnih.gov These strategies are highly valued for their efficiency, atom economy, and the ability to generate molecular diversity. nih.govnih.gov

Several MCRs have been developed for the synthesis of pyrazole derivatives. A common approach involves the one-pot reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile (B47326) or ethyl acetoacetate), and a hydrazine. mdpi.comresearchgate.net For instance, a four-component reaction of aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate can yield highly functionalized pyrano[2,3-c]pyrazoles. nih.gov Another innovative MCR is the Ugi reaction, which can be followed by a hydrazine-mediated cyclization to produce novel 3-hydroxypyrazoles. nih.govnih.gov This tandem sequence demonstrates the versatility of MCRs in creating complex pyrazole structures from simple starting materials. nih.govnih.gov

Modern Catalyst-Driven Syntheses

To improve the efficiency, selectivity, and environmental footprint of pyrazole synthesis, modern catalytic systems have been extensively explored. These include transition metals, organocatalysts, and, more recently, nanocatalysts, which offer unique advantages in facilitating the construction of the pyrazole ring.

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-mediated cross-coupling)

Transition-metal catalysis has become an indispensable tool in modern organic synthesis. While classical methods focus on building the ring from acyclic precursors, transition-metal-catalyzed reactions can be used for both the construction and functionalization of the pyrazole core. For example, copper salts have been effectively used as catalysts in the aerobic oxidative cyclization of β,γ-unsaturated hydrazones to afford a broad range of pyrazole derivatives. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are particularly valuable for the late-stage functionalization of a pre-formed pyrazole ring. rsc.org This allows for the introduction of various aryl or vinyl groups at specific positions of the pyrazole scaffold, enabling the synthesis of a diverse library of derivatives. For instance, a C-C Suzuki-Miyaura cross-coupling reaction has been successfully employed to introduce a phenyl group at the 4-position of a pyrazole ring system. rsc.org While direct synthesis of the 3-hydroxy-1-aryl-pyrazole ring via cross-coupling is less common, these methods are crucial for elaborating the core structure.

Organocatalysis and Biocatalysis in Pyrazole Formation

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful and "green" alternative to metal-based catalysts. researchgate.net This approach has been successfully applied to the synthesis of pyrazoles, often providing high levels of regioselectivity and enantioselectivity. nih.gov One notable example is the organocatalytic inverse-electron-demand [3+2] cycloaddition reaction between carbonyl compounds and diazoacetates, which generates substituted pyrazoles with high regioselectivity using a simple secondary amine as the catalyst. nih.gov Furthermore, bifunctional organocatalysts, such as thiourea (B124793) derivatives, have been used in the asymmetric synthesis of chiral compounds containing pyrazole moieties. rsc.org Cinchona alkaloids have also been employed to catalyze tandem reactions for the enantioselective synthesis of biologically active pyrano[2,3-c]pyrazoles. nih.gov

While organocatalysis in pyrazole synthesis is a rapidly growing field, the application of biocatalysis, using enzymes or whole microorganisms, for the formation of this compound is not yet well-documented in the scientific literature.

Nanocatalyst Applications in Synthetic Routes

In recent years, nanocatalysis has gained significant attention in organic synthesis due to the unique properties of nanomaterials, such as high surface-area-to-volume ratio and enhanced catalytic activity. nih.govtaylorfrancis.com Various nanocatalysts have been developed for the efficient synthesis of pyrazole derivatives, often in the context of multicomponent reactions under environmentally benign conditions. taylorfrancis.com

Magnetic nanoparticles, such as Fe3O4 and CoFe2O4, have been functionalized and used as recyclable catalysts for the one-pot synthesis of pyrazoles. nih.govsamipubco.com For example, a novel magnetic nanocatalyst, Fe3O4@CPTMO-phenylalanine-Ni, has been shown to be effective in the three-component condensation reaction of arylglyoxals, diketones, and 1H-pyrazole-5-amines. nih.gov Similarly, yolk-shell structured magnetic mesoporous organosilica supporting a copper complex has been used as a highly efficient and recyclable nanocatalyst for the synthesis of pyranopyrazoles under ultrasonic irradiation. frontiersin.org These nanocatalyst-based methods offer several advantages, including mild reaction conditions, high yields, simple work-up procedures, and catalyst reusability. nih.govsamipubco.com

Table 2: Overview of Modern Catalytic Methods in Pyrazole Synthesis

| Catalytic Method | Catalyst Example | Reaction Type | Key Advantages |

| Transition Metal-Catalysis | Copper(I) salts | Aerobic Oxidative Cyclization | Use of O2 as oxidant nih.gov |

| Organocatalysis | Secondary Amines | [3+2] Cycloaddition | High regioselectivity, metal-free nih.gov |

| Nanocatalysis | Fe3O4-based magnetic nanoparticles | Multi-component Condensation | High efficiency, catalyst recyclability nih.gov |

Green Chemistry Principles in this compound Synthesis

The development of environmentally benign synthetic protocols is a major focus in contemporary chemical research. For the synthesis of pyrazole derivatives, this involves minimizing waste, reducing energy consumption, and using less hazardous materials.

Performing reactions without a solvent offers significant environmental benefits, including reduced waste, lower costs, and simplified purification processes. One-pot, solvent-free syntheses of pyrazole derivatives have been successfully developed. For instance, novel pyrazole derivatives have been synthesized using a solvent-free microwave method, which provides advantages such as excellent yields, short reaction times, and better catalyst recoverability. researchgate.net Another high-yield, solvent-free approach has been reported for the synthesis of 1,3,5-trisubstituted pyrazoles. researchgate.net These methods often involve the reaction of precursors like substituted chalcones or 1,3-dicarbonyl compounds with hydrazine derivatives under heat or microwave irradiation, eliminating the need for volatile organic solvents. researchgate.netnih.gov

| Method | Conditions | Typical Reaction Time | Yield | Key Advantages | Source |

|---|---|---|---|---|---|

| Solvent-Free Microwave | Reactants + Neutral Alumina, Microwave Irradiation | Minutes | Excellent | Rapid, High Yield, Low Waste | researchgate.net |

| Solvent-Free Heating | Reactants heated together | Hours | Good to Excellent | Simplified setup, No solvent waste | nih.gov |

| Conventional (Solvent-based) | Reactants in organic solvent (e.g., Ethanol (B145695), Acetic Acid) | Hours to Days | Variable | Well-established, Good solubility | nih.gov |

Microwave-Assisted Organic Synthesis (MAOS) has become a popular technique for accelerating organic reactions. acs.org By using microwave irradiation, chemists can achieve rapid heating, often leading to dramatically reduced reaction times, increased product yields, and improved purity compared to conventional heating methods. acs.orgrsc.org

The synthesis of various pyrazole derivatives has been significantly improved using this technique. For example, dihydro-pyrazoles are synthesized from substituted dibenzalacetones and hydrazines under microwave irradiation, with optimized conditions of 100 W at 75°C for 15–70 minutes. mdpi.com This approach is noted for being highly efficient, significantly reducing reaction times while maintaining moderate temperatures. rsc.org The condensation of acetophenone (B1666503) and aromatic aldehydes to form chalcones, which are then cyclized to pyrazoles, has also been effectively performed using microwave assistance. nih.gov

| Parameter | Conventional Method | Microwave-Assisted Method | Source |

|---|---|---|---|

| Reaction Time | 7–9 hours | 9–10 minutes | acs.org |

| Product Yield | Lower | 79–92% (Improved) | acs.org |

| Product Quality | Good | Higher | acs.org |

Water is an ideal solvent from a green chemistry perspective due to its non-toxicity, non-flammability, and abundance. Synthesizing pyrazoles in aqueous media represents a significant step towards more sustainable chemical processes. Researchers have developed protocols for synthesizing pyrazole derivatives in water, often facilitated by catalysts. For example, a green protocol for synthesizing 5-aminopyrazole-4-carbonitriles utilizes sodium p-toluenesulfonate (NaPTS) as a catalyst in an aqueous medium. mdpi.com Similarly, the synthesis of pyrazolo[4ˊ,3ˊ:5,6]pyrido[2,3-d] pyrimidinedione derivatives has been achieved in water using nano ZnO and L-proline as catalysts. researchgate.net The Suzuki–Miyaura cross-coupling reaction, a powerful tool for forming C-C bonds, has also been adapted to produce phenyl-substituted pyrazoles in water, showcasing the versatility of aqueous-phase synthesis. rsc.org

Regioselectivity and Stereoselectivity Control in Complex Syntheses

Controlling the precise arrangement of atoms (regio- and stereochemistry) is critical when synthesizing complex molecules like pyrazole derivatives, as different isomers can have vastly different properties. The synthesis of unsymmetrical pyrazoles, such as this compound, from the reaction of a substituted hydrazine (p-tolylhydrazine) and an unsymmetrical 1,3-dicarbonyl compound can potentially yield two different regioisomers.

Significant research has been dedicated to controlling this outcome. Gosselin and co-workers found that conducting the cyclocondensation of arylhydrazines with 1,3-diketones in aprotic dipolar solvents like N,N-dimethylacetamide (DMA) at room temperature provides highly regioselective access to 1-aryl-3,4,5-substituted pyrazoles. nih.gov This method often favors one isomer in yields ranging from 59% to 98%. researchgate.net

Stereoselectivity can also be controlled. For instance, in the synthesis of N-carbonylvinylated pyrazoles, the use of Ag2CO3 as an additive can switch the stereochemical outcome of the Michael addition reaction, leading to either (E) or (Z) isomers with high selectivity. nih.gov While the (E)-isomer is thermodynamically favored in the absence of the silver salt, the presence of Ag+ is proposed to act as a coordination guide, favoring the formation of the (Z)-isomer. nih.gov

Optimization of Reaction Conditions and Yield Enhancement Strategies

Maximizing the yield of the desired product is a central goal of synthetic chemistry. This is achieved through the systematic optimization of various reaction parameters, including temperature, solvent, catalyst, and reactant stoichiometry.

For pyrazole synthesis, temperature control has been shown to be a crucial factor. In some silver-catalyzed reactions, increasing the temperature to 60°C improved the product yield. mdpi.com A temperature-controlled divergent synthesis has been developed where simply tuning the reaction temperature in either an ionic liquid or ethanol can selectively produce either pyrazoles or 1-tosyl-1H-pyrazoles from the same starting materials. nih.gov

The choice of solvent and oxidant is also critical. In one study optimizing an oxidative amidation reaction to form a pyrazole-pyridine conjugate, various solvents (DMSO, DMF, CH3CN, THF, MeOH) and oxidants (TBHP, H2O2) were screened. researchgate.net The optimal conditions were found to be 10.0 equivalents of hydrogen peroxide in THF at 70°C, which improved the yield to 61%. researchgate.net These systematic screening experiments are essential for developing robust and high-yielding synthetic protocols. researchgate.net

| Entry | Oxidant (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|---|

| 1 | TBHP (5.0) | DMSO | 130 | 20 | 29 | researchgate.net |

| 6 | TBHP (10.0) | DMSO | 130 | 20 | 36 | researchgate.net |

| 14 | H₂O₂ (10.0) | DMSO | 70 | 12 | 58 | researchgate.net |

| 16 | H₂O₂ (10.0) | THF | 70 | 12 | 61 | researchgate.net |

Advanced Structural Elucidation and Electronic Property Characterization of 3 Hydroxy 1 4 Methylphenyl 1h Pyrazole

Single-Crystal X-ray Diffraction Analysis

While a specific crystal structure for 3-Hydroxy-1-(4-methylphenyl)-1H-pyrazole is not widely published, extensive data from closely related analogues, such as 1-(4-Chlorophenyl)-1H-pyrazol-3-ol and other substituted pyrazolones, provide a robust framework for understanding its solid-state characteristics. nih.govresearchgate.net These compounds invariably crystallize in the hydroxy-pyrazole tautomeric form rather than the keto (pyrazolin-one) form. researchgate.netmdpi.com

Single-crystal X-ray diffraction studies on analogous compounds reveal key conformational features. The pyrazole (B372694) ring itself is typically planar. spast.org The dihedral angle between the plane of the pyrazole ring and the attached aryl (in this case, 4-methylphenyl) ring is generally small, indicating a relatively coplanar arrangement. For example, in 1-(4-Chlorophenyl)-1H-pyrazol-3-ol, this dihedral angle is a mere 11.0(2)°. nih.gov This near-planarity suggests some degree of electronic conjugation between the two ring systems.

The crystal packing is dictated by a network of intermolecular forces that efficiently organize the molecules in a three-dimensional lattice. The solid-state conformation is a direct consequence of the interplay between the intrinsic steric and electronic properties of the molecule and the stabilizing energy of the crystal lattice.

Below is a representative table of crystallographic data, modeled on the closely related compound 1-(4-Chlorophenyl)-1H-pyrazol-3-ol, which is expected to share significant structural similarities. nih.gov

| Parameter | Value |

| Empirical Formula | C₉H₇ClN₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.6461 (19) |

| b (Å) | 13.833 (3) |

| c (Å) | 6.5045 (13) |

| β (°) | 94.33 (3) |

| Volume (ų) | 865.4 (3) |

| Z | 4 |

| Dihedral Angle (Ar-Py) | 11.0 (2)° |

This data is for the analogue 1-(4-Chlorophenyl)-1H-pyrazol-3-ol and serves as a predictive model for the title compound.

The supramolecular architecture of 3-hydroxy-1-arylpyrazoles in the solid state is predominantly governed by strong hydrogen bonds. imedpub.comimedpub.com The most significant and defining interaction is a pair of O—H⋯N hydrogen bonds between two molecules. nih.gov The hydroxyl group (O-H) of one molecule acts as a hydrogen bond donor to the pyridinic nitrogen (N2) of a neighboring molecule. This interaction is reciprocal, leading to the formation of stable, centrosymmetric inversion dimers. nih.gov This specific hydrogen bonding pattern creates a characteristic R²₂(8) graph-set motif, which is a common feature in the crystal structures of such compounds. nih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of this compound in solution, confirming its constitution, and probing its dynamic behavior.

While one-dimensional ¹H and ¹³C NMR provide initial data, two-dimensional (2D) techniques are essential for unambiguous assignment of all signals.

COSY (Correlation Spectroscopy): This experiment would reveal ³J-coupling correlations between adjacent protons. Key correlations would be observed between the H4 and H5 protons on the pyrazole ring and among the ortho- and meta-protons of the 4-methylphenyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would allow for the direct assignment of the C4, C5, and all protonated carbons of the tolyl substituent.

This compound can exist in equilibrium between different tautomeric forms, primarily the 3-hydroxy-pyrazole (OH-form) and the 1-(4-methylphenyl)-1,2-dihydro-3H-pyrazol-3-one (NH-form). mdpi.com The position of this equilibrium is highly sensitive to the solvent environment. mdpi.comrsc.org

Dynamic NMR studies on the closely related 1-phenyl-1H-pyrazol-3-ol show that in nonpolar solvents like CDCl₃ or C₆D₆, the compound exists predominantly as the dimeric OH-form, stabilized by the strong intermolecular hydrogen bonds discussed in the crystal structure section. mdpi.com In contrast, in polar, hydrogen-bond accepting solvents like DMSO-d₆, these intermolecular hydrogen bonds are disrupted, and the compound exists mainly as the corresponding monomeric OH-form. mdpi.com The NH-tautomer is generally less favored but its population can increase in certain solvents. researchgate.netcapes.gov.br The exchange between these forms is typically fast on the NMR timescale at ambient temperature, resulting in a single set of averaged signals. Low-temperature NMR studies can sometimes "freeze out" this exchange, allowing for the observation and quantification of individual tautomers. fu-berlin.de

Given the absence of boron, ¹¹B NMR is not applicable. However, ¹⁵N NMR spectroscopy is an exceptionally powerful probe for studying the electronic structure and tautomeric state of pyrazoles. mdpi.commdpi.com The two nitrogen atoms in the pyrazole ring, N1 and N2, are in chemically distinct environments and thus exhibit different ¹⁵N chemical shifts.

The chemical shift of N1 (the nitrogen bonded to the 4-methylphenyl group) is relatively consistent across different solvents. In contrast, the chemical shift of N2 is highly sensitive to its immediate environment. mdpi.com

In nonpolar solvents , where the molecule exists as a hydrogen-bonded dimer, the N2 atom acts as a hydrogen bond acceptor. This involvement in the O-H···N bond significantly shields the N2 nucleus, resulting in an upfield chemical shift.

In polar solvents like DMSO, the intermolecular hydrogen bond is broken. The N2 atom is no longer involved in this strong interaction and its signal shifts significantly downfield. mdpi.com

This large solvent-dependent shift of the N2 resonance provides definitive evidence for the dimeric structure in nonpolar media and serves as a direct probe of the intermolecular interactions governing the tautomeric equilibrium.

The following table presents typical NMR data for 1-phenyl-1H-pyrazol-3-ol, which serves as a close model for the title compound. mdpi.com

| Nucleus | Solvent | H-4 | H-5 | C-3 | C-4 | C-5 | N-1 | N-2 |

| ¹H | CDCl₃ | 5.92 | 7.67 | - | - | - | - | - |

| ¹³C | CDCl₃ | - | - | 162.7 | 88.6 | 129.5 | - | - |

| ¹⁵N | CDCl₃ | - | - | - | - | - | 194.5 | 227.1 |

| ¹⁵N | DMSO-d₆ | - | - | - | - | - | 191.7 | 262.1 |

Note: Chemical shifts (δ) are in ppm. Data is for the analogue 1-phenyl-1H-pyrazol-3-ol.

Vibrational Spectroscopy for Functional Group and Molecular Interactions

Vibrational spectroscopy is an indispensable tool for the structural elucidation of molecules, providing detailed information about the functional groups present and the nature of their chemical bonds. By analyzing the interaction of infrared radiation or monochromatic light with a molecule, specific vibrational modes can be identified, offering a unique fingerprint of the compound's structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. This absorption corresponds to the excitation of specific vibrational modes, such as stretching and bending of chemical bonds. The FTIR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of its key functional groups.

The analysis of related pyrazole structures provides insight into the expected spectral features. For instance, the spectrum of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate shows a distinct O-H stretching vibration around 3204 cm⁻¹. mdpi.com Similarly, the C=O bond in 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one is observed at 1663 cm⁻¹, while C=N and C=C bond vibrations appear in the 1570–1615 cm⁻¹ range. mdpi.com Based on these and other related structures, a detailed assignment of the principal vibrational frequencies for this compound can be proposed. researchgate.netnih.gov

Key expected vibrational bands include:

O-H Stretching: A broad band is anticipated in the region of 3200-3400 cm⁻¹, characteristic of the hydroxyl group, likely broadened due to intermolecular hydrogen bonding.

Aromatic C-H Stretching: Sharp peaks are expected just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹), corresponding to the C-H stretching vibrations within the tolyl and pyrazole rings.

Aliphatic C-H Stretching: Vibrations for the methyl group on the tolyl substituent are expected in the 2850-2960 cm⁻¹ range.

C=N and C=C Stretching: The pyrazole and phenyl rings contain C=N and C=C double bonds. These stretching vibrations typically appear in the 1450-1620 cm⁻¹ region, often as a series of sharp bands.

O-H Bending and C-O Stretching: In-plane bending of the O-H group is expected around 1330-1440 cm⁻¹, while the C-O stretching vibration should produce a strong band in the 1050-1250 cm⁻¹ region.

The precise positions of these bands can be influenced by the molecular environment and intermolecular interactions, particularly hydrogen bonding involving the hydroxyl group.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| O-H Stretch | 3200 - 3400 | Hydroxyl (-OH) |

| Aromatic C-H Stretch | 3050 - 3150 | Phenyl & Pyrazole Rings |

| Aliphatic C-H Stretch | 2850 - 2960 | Methyl (-CH₃) |

| C=N / C=C Stretch | 1450 - 1620 | Pyrazole & Phenyl Rings |

| O-H Bend | 1330 - 1440 | Hydroxyl (-OH) |

| C-O Stretch | 1050 - 1250 | Hydroxyl (-OH) |

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy is a light scattering technique that provides vibrational information complementary to FTIR. nih.gov It involves irradiating a sample with a monochromatic laser source and detecting the inelastically scattered light. nih.gov While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. Therefore, symmetric vibrations and bonds involving non-polar groups often produce strong Raman signals.

For this compound, Raman spectroscopy would be particularly useful for characterizing the vibrations of the pyrazole and phenyl ring systems. The symmetric "breathing" modes of the aromatic rings, which are often weak in FTIR, are typically strong in Raman spectra. Analysis of similar compounds, such as 3-(4-Fluorophenyl)-1H-pyrazole, can provide a basis for predicting the Raman spectrum. spectrabase.com

Key expected Raman active bands would include:

Ring Breathing Modes: Strong, sharp peaks corresponding to the symmetric expansion and contraction of the pyrazole and phenyl rings.

C=C and C=N Stretching: The stretching vibrations of the double bonds within the rings will be Raman active.

C-H Bending: In-plane and out-of-plane bending of the aromatic C-H bonds will also give rise to characteristic signals.

The combination of FTIR and Raman data provides a more complete picture of the vibrational landscape of the molecule, allowing for a confident structural assignment.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the transitions of electrons between different energy levels within a molecule upon absorption or emission of photons, typically in the ultraviolet (UV) and visible regions. These techniques provide critical information on the electronic structure, conjugation, and photophysical properties of a compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of light by a molecule, which promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org The wavelengths of absorbed light are characteristic of the molecule's electronic structure, particularly the extent of its conjugated π-system. In organic molecules, the most common transitions are from π bonding orbitals to π* antibonding orbitals (π → π) and from non-bonding orbitals (n) to π antibonding orbitals (n → π*). youtube.com

The structure of this compound features a conjugated system encompassing the pyrazole ring and the attached 4-methylphenyl group. This extended conjugation is expected to give rise to strong UV absorption bands. researchgate.netmaterialsciencejournal.org

π → π Transitions:* These are high-energy, high-intensity transitions associated with the promotion of an electron within the conjugated π-system. For this molecule, one or more strong absorption bands are expected, likely in the 250-320 nm range, corresponding to the electronic transitions within the pyrazole-phenyl conjugated system.

n → π Transitions:* These transitions involve promoting a non-bonding electron (from the nitrogen or oxygen atoms) to an antibonding π* orbital. They are typically lower in energy (occur at longer wavelengths) and have lower intensity compared to π → π* transitions. libretexts.org These may appear as a shoulder on the main absorption band or as a separate, weaker band at a longer wavelength.

The position and intensity of these absorption maxima (λmax) can be influenced by the solvent polarity, a phenomenon known as solvatochromism. scispace.com

| Transition Type | Typical Wavelength Range (nm) | Description |

|---|---|---|

| π → π | 250 - 320 | High-intensity absorption due to the conjugated pyrazole-phenyl system. |

| n → π | > 320 | Low-intensity absorption involving non-bonding electrons on N or O atoms. |

Fluorescence Spectroscopy for Photophysical Properties (e.g., Quantum Yield, Aggregation-Induced Emission)

Fluorescence is the emission of light from a molecule after it has absorbed light and entered an excited electronic state. Many pyrazole and pyrazoline derivatives are known to be highly fluorescent due to their rigid, conjugated structures. researchgate.netresearchgate.net

Fluorescence Quantum Yield (ΦF): This is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. nih.govfrontiersin.org A high quantum yield indicates that fluorescence is a dominant de-excitation pathway. Pyrazole derivatives often exhibit high fluorescence quantum yields, making them useful in applications such as organic light-emitting devices (OLEDs). researchgate.net The quantum yield can be determined by comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield. rsc.orgresearchgate.net

Aggregation-Induced Emission (AIE): Many traditional fluorescent molecules suffer from aggregation-caused quenching (ACQ), where their fluorescence intensity decreases in the solid state or in aggregated form. nih.gov However, some molecules exhibit the opposite phenomenon, known as aggregation-induced emission (AIE), where they are non-emissive in solution but become highly fluorescent upon aggregation. nih.gov This effect is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative fluorescence channel. nih.gov Certain pyrazole-based compounds have been shown to exhibit AIE properties. rsc.orgresearchgate.net Given the presence of rotatable bonds between the pyrazole and phenyl rings in this compound, it is a candidate for AIE behavior, which could be investigated by studying its fluorescence in mixed solvent systems or in the solid state. rsc.org

Reactivity and Derivatization Strategies of 3 Hydroxy 1 4 Methylphenyl 1h Pyrazole

Electrophilic Aromatic Substitution on Pyrazole (B372694) and Phenyl Moieties

The structure of 3-Hydroxy-1-(4-methylphenyl)-1H-pyrazole presents two aromatic systems susceptible to electrophilic substitution: the pyrazole ring and the N1-attached 4-methylphenyl (tolyl) group. The regioselectivity of these reactions is governed by the electronic properties of both rings.

The pyrazole ring is an electron-rich heterocycle. Electrophilic substitution on the pyrazole nucleus occurs preferentially at the C4 position, which is activated by the adjacent nitrogen atoms. The hydroxyl group at C3 further enhances the electron density of the ring, although its tautomerism with the pyrazolone (B3327878) form can influence reactivity. Common electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to proceed at this C4 position. For instance, electrophilic substitution on related 1-aryl-5-hydroxypyrazoles has been shown to occur exclusively at the C4 atom of the pyrazole ring. researchgate.net

Nucleophilic Functionalization at the Hydroxyl Group and Ring Positions

The primary site for nucleophilic functionalization on this compound is the hydroxyl group at the C3 position. This group exhibits typical alcohol-like reactivity, allowing for various derivatization strategies.

O-Alkylation and O-Acylation: The hydroxyl proton is acidic and can be removed by a base to form a pyrazolate anion. This anion is a potent nucleophile that can react with electrophiles like alkyl halides or acyl chlorides to yield O-alkylated and O-acylated products, respectively.

Tautomerism: It is crucial to recognize the keto-enol tautomerism in 3-hydroxypyrazoles. The compound exists in equilibrium with its tautomeric form, 1-(4-methylphenyl)-1,2-dihydro-3H-pyrazol-3-one. While X-ray analysis often confirms the aromatic 3-hydroxypyrazole form in the solid state nih.govbeilstein-journals.org, the presence of the pyrazolone tautomer in solution can lead to ambident reactivity, with functionalization possible at the oxygen or the C4 position. The electrophilic substitution at C4 is a key reaction pathway for pyrazolones. nih.gov

Direct nucleophilic substitution on the pyrazole ring itself is generally difficult as the ring system is electron-rich. Such reactions typically require the presence of a good leaving group and harsh reaction conditions or activation via quaternization of the ring nitrogens.

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for carbon-carbon bond formation and can be effectively applied to pyrazole derivatives. unistra.fr To utilize these methods, this compound must first be functionalized with a halide (typically bromine or iodine) or a triflate group, most commonly at the reactive C4 position. This halogenated pyrazole serves as the electrophilic partner in the coupling reaction. Pyrazolyl palladium complexes themselves are noted for their catalytic activity, as the pyrazole nitrogen's electronic properties create highly electrophilic metal centers. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the C4-halogenated pyrazole with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used for the synthesis of 4-aryl or 4-vinyl pyrazoles. nih.govnih.gov The reaction generally exhibits high functional group tolerance and gives excellent yields. nih.govresearchgate.net

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of a terminal alkyne with the C4-halogenated pyrazole. mdpi.com This reaction is catalyzed by both palladium and a copper(I) co-catalyst, providing a direct route to 4-alkynyl pyrazole derivatives. tandfonline.comresearchgate.net These products are valuable intermediates for the synthesis of more complex heterocyclic systems. tandfonline.com Copper-free Sonogashira conditions have also been developed. nih.gov

Heck-Mizoroki Reaction: This reaction involves the palladium-catalyzed coupling of the C4-halogenated pyrazole with an alkene. unistra.fr The Heck reaction is a versatile method for the alkenylation of aryl halides and has been successfully applied to various 4-iodo- and 4-bromo-1H-pyrazoles. clockss.orgresearchgate.net

The table below summarizes typical conditions for these cross-coupling reactions on a generic 4-halopyrazole substrate.

| Reaction | Electrophile | Nucleophile | Catalyst System (Pd Source / Ligand) | Base | Solvent | Typical Yield |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 4-Iodo/Bromo-pyrazole | Ar-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂ / SPhos | K₃PO₄, K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene, DMF | Good to Excellent |

| Sonogashira | 4-Iodo/Bromo-pyrazole | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | DMF, THF | Good |

| Heck-Mizoroki | 4-Iodo/Bromo-pyrazole | Alkene (e.g., Acrylate) | Pd(OAc)₂ / P(OEt)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | Low to Good |

Cycloaddition Reactions and Annulation Strategies

Cycloaddition and annulation reactions represent fundamental strategies for constructing fused heterocyclic systems based on the pyrazole core.

The pyrazole ring itself is often synthesized via a [3+2] cycloaddition reaction between a hydrazine (B178648) (in this case, 4-methylphenylhydrazine) and a 1,3-dicarbonyl compound or its equivalent. beilstein-journals.orgmdpi.com Once formed, the this compound scaffold can participate in further ring-forming reactions.

[3+2] Annulation: Derivatives of the pyrazole can be designed to act as 1,3-dipoles or dipolarophiles. For instance, functionalization at the C4 and C5 positions can introduce moieties that participate in [3+2] cycloadditions with various partners, leading to fused five-membered rings. rsc.orgchim.it Copper-promoted aerobic oxidative [3+2] cycloaddition is one such modern method for pyrazole synthesis. organic-chemistry.org

[5+2] Annulation: Palladium-catalyzed [5+2] rollover annulation has been reported for 1-benzylpyrazoles with alkynes, constructing a seven-membered azepine ring fused to the pyrazole. acs.org This strategy involves a twofold C-H activation on the pyrazole and the N-aryl substituent, suggesting that this compound could potentially undergo similar transformations to yield complex polycyclic structures.

Cascade Annulation: Rhodium-catalyzed three-component reactions of enaminones, aryl hydrazines, and internal alkynes can lead to the simultaneous construction of a pyrazole ring and an fused phenyl ring. rsc.org This highlights the potential for developing one-pot annulation strategies starting from precursors of this compound.

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms is crucial for optimizing existing protocols and designing new synthetic routes.

Reaction Pathway Elucidation

Palladium-Catalyzed Cross-Coupling: The mechanisms for the Suzuki, Sonogashira, and Heck reactions are well-established and proceed through a common catalytic cycle involving a Pd(0)/Pd(II) couple. chemrxiv.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 4-halo-3-hydroxypyrazole derivative, forming a Pd(II) intermediate.

Transmetalation (Suzuki/Sonogashira) or Migratory Insertion (Heck): In the Suzuki reaction, the aryl group is transferred from the boronic acid to the palladium center. In the Sonogashira reaction, the copper acetylide transfers the alkyne group. In the Heck reaction, the alkene coordinates to the palladium and undergoes migratory insertion.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.

Cycloaddition Reactions: The formation of the pyrazole ring from a hydrazine and a 1,3-dicarbonyl compound proceeds via a cyclocondensation mechanism. This involves initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. researchgate.netnih.gov [3+2] cycloaddition reactions involving 1,3-dipoles like nitrile imines can proceed through a stepwise mechanism. organic-chemistry.org

Intermediate Identification

Palladium-Catalyzed Cross-Coupling: While the catalytic intermediates are often transient and difficult to isolate, their existence is supported by extensive mechanistic studies, including kinetic analysis, isotopic labeling, and the isolation of stable model complexes. chemrxiv.org For example, the Pd(II) species formed after oxidative addition has been characterized in many systems. The active catalyst is often a monoligated L₁Pd⁰ species, which can be elusive but is considered the key on-cycle intermediate. chemrxiv.org

Cycloaddition/Cyclocondensation: In the synthesis of pyrazoles, pyrazoline intermediates are often proposed and sometimes isolated. mdpi.comresearchgate.net For example, the reaction of hydrazines with α,β-unsaturated ketones first yields pyrazolines, which are then oxidized to the corresponding pyrazoles. mdpi.com Similarly, in [3+2] cycloadditions of nitrile imines with enones, trans-configured 5-acyl-pyrazolines have been identified as the initial cycloadducts before subsequent aromatization. researchgate.net The isolation and characterization of such intermediates provide direct evidence for the proposed reaction pathways. nih.gov

Theoretical and Computational Chemistry Studies of 3 Hydroxy 1 4 Methylphenyl 1h Pyrazole

Quantum Chemical Calculations (DFT, HF)

Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed examination of molecular structures and properties. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are widely used to model complex molecules such as pyrazole (B372694) derivatives. These calculations provide a theoretical framework for understanding electronic distribution, orbital energies, and molecular geometry, which are essential for predicting reactivity and spectroscopic outcomes.

The electronic structure of 3-Hydroxy-1-(4-methylphenyl)-1H-pyrazole is characterized by its π-conjugated system, which includes both the pyrazole and the 4-methylphenyl rings. Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. libretexts.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com

The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. youtube.com For a molecule like this compound, the HOMO is typically a π-orbital with significant electron density distributed across the pyrazole ring and the electron-rich hydroxyphenyl moiety. The LUMO, conversely, is the lowest energy orbital capable of accepting electrons, defining the molecule's electrophilic character. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity. nih.gov

Computational studies on similar pyrazole derivatives show that the HOMO is often localized on the pyrazole and phenyl rings, while the LUMO is also distributed across the aromatic system. researchgate.netderpharmachemica.com The specific energies and distributions can be precisely calculated using DFT methods, typically with functionals like B3LYP and basis sets such as 6-311++G(d,p). nih.govresearchgate.net These calculations help identify the most probable sites for electrophilic and nucleophilic attack.

Table 1: Representative Frontier Molecular Orbital (FMO) Parameters

| Parameter | Description | Typical Calculated Value Range (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 4.0 to 5.0 |

Note: The values presented are illustrative for this class of compounds based on DFT calculations and may vary depending on the specific computational method and level of theory used.

A widely used computational method to quantify aromaticity is the Nucleus-Independent Chemical Shift (NICS). mdpi.comgithub.io NICS calculations involve placing a "dummy" atom (a ghost atom with no electrons or nucleus) at the center of the ring, and then calculating the magnetic shielding at that point. mdpi.com A negative NICS value indicates a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests anti-aromaticity. mdpi.com For greater accuracy, NICS values are often calculated 1 Å above the ring plane, denoted as NICS(1), and the tensor component perpendicular to the ring, NICS(1)zz, is considered the most reliable indicator. mdpi.comresearchgate.net Computational studies on various pyrazole systems consistently show negative NICS values, confirming their aromatic character. researchgate.netnih.gov The substitution on the pyrazole ring, such as with the hydroxyphenyl group, can slightly modulate the degree of aromaticity, but the fundamental aromatic nature is retained. researchgate.net

Table 2: Typical Calculated NICS Values for Aromaticity Assessment of a Pyrazole Ring

| NICS Parameter | Description | Typical Calculated Value (ppm) | Aromatic Character |

|---|---|---|---|

| NICS(0) | NICS value at the ring center | -12 to -15 | Aromatic |

| NICS(1) | NICS value 1 Å above the ring center | -10 to -12 | Aromatic |

| NICS(1)zz | Out-of-plane tensor component of NICS(1) | -25 to -35 | Aromatic |

Note: These values are representative for aromatic pyrazole rings based on published DFT calculations.

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data. DFT methods can accurately compute the parameters that correspond to various spectroscopic techniques.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for predicting ¹H and ¹³C NMR chemical shifts. beilstein-journals.orgnih.gov Calculations on related pyrazole structures have shown a strong correlation between theoretically predicted and experimentally observed chemical shifts. nih.govjocpr.com For this compound, calculations would predict distinct signals for the protons on the pyrazole and methylphenyl rings, as well as for the hydroxyl proton.

IR Spectroscopy: The vibrational frequencies corresponding to an infrared (IR) spectrum can be calculated by performing a frequency analysis on the optimized molecular geometry. jocpr.comnih.govmdpi.com These calculations help in assigning the observed experimental bands to specific molecular vibrations, such as the O-H stretching of the hydroxyl group, C-H stretching of the aromatic rings, and various ring deformation modes. derpharmachemica.comjocpr.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for calculating electronic transition energies, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. scispace.com The calculations can predict the electronic transitions, typically π → π* transitions for aromatic systems like this pyrazole derivative, and how they are influenced by solvent polarity. scispace.com

Table 3: Illustrative Predicted Spectroscopic Data

| Spectroscopy | Parameter | Predicted Value/Region | Assignment |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | 9.0 - 12.0 ppm | -OH proton |

| 7.0 - 8.0 ppm | Aromatic protons | ||

| 2.3 - 2.5 ppm | -CH₃ protons | ||

| ¹³C NMR | Chemical Shift (δ) | 155 - 165 ppm | C-OH carbon |

| 115 - 140 ppm | Aromatic carbons | ||

| 20 - 25 ppm | -CH₃ carbon | ||

| IR | Wavenumber (cm⁻¹) | 3400 - 3600 cm⁻¹ | O-H stretch |

| 3000 - 3100 cm⁻¹ | Aromatic C-H stretch | ||

| 1500 - 1600 cm⁻¹ | C=C & C=N ring stretch | ||

| UV-Vis | λ_max | ~250 - 300 nm | π → π* transition |

Note: These are representative values based on DFT calculations for analogous structures.

Tautomerism and Isomerization Studies

Pyrazolones are well-known for exhibiting tautomerism, a phenomenon where a compound exists in two or more interconvertible forms that differ in the position of a proton. researchgate.net For this compound, the primary tautomeric equilibrium is between the hydroxy-pyrazole form (OH-form) and the oxo-pyrazolone form (often referred to as the CH- and NH-forms).

Computational chemistry is essential for determining the relative stabilities of different tautomers. By calculating the total electronic energy or, more accurately, the Gibbs free energy of each tautomeric form, the position of the equilibrium can be predicted. nih.govkashanu.ac.ir

For the closely related compound 1-phenyl-1H-pyrazol-3-ol, experimental and spectroscopic studies have definitively shown that the hydroxy (OH) tautomer is the predominant form in both the solid state and in nonpolar solvents like CDCl₃. researchgate.netnih.gov DFT calculations on various 1-substituted pyrazolin-5-ones corroborate these findings, generally showing the OH-form to be the most stable tautomer due to the aromatic stabilization of the pyrazole ring. researchgate.netrsc.org The oxo-pyrazolone tautomers (CH and NH forms) disrupt this aromaticity and are therefore energetically less favorable. The relative stability is typically in the order of OH > NH > CH forms. researchgate.net The presence of an aryl substituent at the N1 position, such as the 4-methylphenyl group, further stabilizes the OH-form.

Table 4: Relative Stability of Tautomeric Forms

| Tautomer Form | Description | Relative Gibbs Free Energy (ΔG) | Predominant Form |

|---|---|---|---|

| OH-Form | This compound | 0 (Reference) | Yes |

| NH-Form | 1-(4-methylphenyl)-1,2-dihydro-3H-pyrazol-3-one | Higher Energy | No |

| CH-Form | 1-(4-methylphenyl)-1,4-dihydro-3H-pyrazol-3-one | Highest Energy | No |

Note: The energetic landscape is based on findings for structurally analogous 1-aryl-3-hydroxypyrazoles.

While thermodynamic calculations predict which tautomer is most stable, kinetic studies investigate the energy barrier required for the interconversion between them. The activation barrier is the energy of the transition state that connects two tautomers. A high activation barrier indicates a slow interconversion rate, potentially allowing for the isolation of less stable tautomers under certain conditions.

Theoretical calculations can model the transition state structure and determine its energy, thus providing the activation barrier. For pyrazoles, intramolecular proton transfer generally has a high activation energy. However, the interconversion process is often catalyzed by solvent molecules (e.g., water, alcohols) or other proton-donating/accepting species, which can significantly lower the activation barrier by facilitating proton shuttling.

Solvent Effects on Tautomeric Preferences

The tautomerism of 1-substituted 3-hydroxy-1H-pyrazoles is a subject of significant interest in computational chemistry, as these compounds can exist in equilibrium between two primary forms: the 3-hydroxy-1H-pyrazole (OH-form) and the 1,2-dihydro-3H-pyrazol-3-one (NH-form). The preferred tautomer can be influenced by various factors, with the surrounding solvent environment playing a crucial role. mdpi.com

Computational studies, often employing models like the Polarizable Continuum Model (PCM), are used to investigate how solvents with different polarities affect the stability of these tautomers. nih.govorientjchem.org For compounds structurally similar to this compound, such as 1-phenyl-1H-pyrazol-3-ol, theoretical and experimental data provide insight into these solvent-dependent preferences.

In nonpolar solvents, the OH-form is generally found to be the predominant species. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy studies on 1-phenyl-1H-pyrazol-3-ol have shown a high degree of similarity between its structure in the solid state and in nonpolar solvents like chloroform (B151607) (CDCl₃) and benzene (B151609) (C₆D₆), indicating the dominance of the 3-hydroxy tautomer. mdpi.com In these environments, the molecules often form dimers.

Conversely, in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), the equilibrium can be altered. For 1-phenyl-1H-pyrazol-3-ol, the 3-hydroxy form still prevails, but it tends to exist as monomers that are hydrogen-bonded to the solvent molecules. mdpi.com The increased polarity of the solvent can stabilize the charge distribution of one tautomer over the other, thereby shifting the equilibrium. nih.gov Generally, an increase in solvent polarity is associated with an enhancement of the substituent's electronic effects, which can further influence tautomeric stability. nih.gov

Table 1: Solvent Influence on the Tautomeric State of 1-Aryl-3-hydroxy-1H-pyrazoles

| Solvent Type | Dielectric Constant (ε) | Predominant Form | Molecular Association |

|---|---|---|---|

| Nonpolar (e.g., CDCl₃, C₆D₆) | Low | 3-Hydroxy (OH-form) | Dimerization |

| Polar Aprotic (e.g., DMSO-d₆) | High | 3-Hydroxy (OH-form) | Monomers (solvated) |

This table is based on findings for the closely related compound 1-phenyl-1H-pyrazol-3-ol, which serves as a model for this compound. mdpi.com

Reaction Mechanism Elucidation through Computational Modeling

Transition State Characterization and Reaction Energetics

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving pyrazole derivatives. By using quantum mechanical methods, such as Density Functional Theory (DFT), researchers can map out the potential energy surface of a reaction, identifying key structures like reactants, products, intermediates, and transition states.

The characterization of a transition state is a critical step in understanding a reaction mechanism. A transition state represents the highest energy point along the reaction coordinate, corresponding to a first-order saddle point on the potential energy surface. Its structure provides a snapshot of the bond-breaking and bond-forming processes. For pyrazole derivatives, these calculations can be used to explore various transformations, such as cycloaddition reactions or functional group modifications. nih.gov

Once the transition state is located and confirmed, its energy can be used to calculate the activation energy (energy barrier) of the reaction. This value is fundamental to predicting the reaction rate and feasibility. Comparing the energetics of different possible pathways allows for the determination of the most likely reaction mechanism. For instance, in multicomponent reactions that form complex heterocyclic systems, computational analysis can help decipher the sequence of events, such as identifying whether a Knoevenagel condensation precedes a Michael addition or a Pinner cyclization. mdpi.com

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations offer a complementary approach to static quantum mechanical calculations by providing insights into the dynamic behavior of molecules over time. eurasianjournals.com These simulations are particularly valuable for exploring the conformational landscapes of flexible molecules like this compound and understanding the explicit role of solvent molecules.

In an MD simulation, the motion of every atom in the system (the solute and surrounding solvent molecules) is calculated over a series of small time steps, generating a trajectory that reveals how the molecule behaves in a more realistic, solvated environment. This methodology is frequently applied to study pyrazole-containing compounds to assess their stability and interactions. nih.govnih.gov

Key insights from MD simulations include:

Conformational Analysis: MD simulations can explore the different spatial arrangements (conformations) that a molecule can adopt, identifying the most stable or frequently occurring shapes. This is crucial for understanding how the molecule might interact with other molecules, such as biological receptors. researchgate.net

Solvent Effects: By explicitly including solvent molecules, MD simulations can detail the specific interactions, such as hydrogen bonding, between the solute and the solvent. This provides a more nuanced understanding of solvation than continuum models and can reveal how solvent structuring affects the solute's conformation and reactivity.

Binding Stability: For pyrazoles designed as inhibitors or ligands, MD simulations are used to analyze the stability of the molecule within a protein's binding site, calculating metrics like the root-mean-square deviation (RMSD) to see how much the molecule's position fluctuates over time. nih.govresearchgate.net

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) are critical in determining the three-dimensional structure, stability, and function of molecules. mdpi.com These weak interactions, which include hydrogen bonds, van der Waals forces, π-π stacking, and C-H···π interactions, govern processes like crystal packing, protein-ligand binding, and self-assembly. mdpi.commdpi.com NCI analysis is a computational technique used to visualize and characterize these interactions in 3D space.

The analysis is typically based on the electron density and its derivatives. The resulting visualization maps different types of interactions, allowing for a clear distinction between stabilizing attractive forces (like hydrogen bonds) and destabilizing repulsive forces (steric clashes). For aromatic compounds like this compound, several types of NCIs are expected to be significant:

Hydrogen Bonding: The hydroxyl group (-OH) can act as a hydrogen bond donor, while the nitrogen atoms of the pyrazole ring can act as acceptors. These are among the strongest non-covalent interactions.

π-π Stacking: The pyrazole and methylphenyl rings are both aromatic, allowing for stabilizing π-π stacking interactions between molecules in a crystal lattice or in solution.

Tools like Hirshfeld surface analysis are also employed to quantify intermolecular contacts in crystals, providing a fingerprint plot that summarizes the contribution of different types of non-covalent interactions to the crystal's stability. nih.gov

Applications in Advanced Materials and Catalysis Excluding Any Biological or Clinical Applications

Ligand Design in Coordination Chemistry

The foundation of 3-Hydroxy-1-(4-methylphenyl)-1H-pyrazole's application in materials and catalysis lies in its function as a ligand. Like other 1,2-diazoles, pyrazole (B372694) derivatives are excellent N-donor ligands for transition metals. researchgate.net The presence of the hydroxyl group at the 3-position is critical, as it allows the molecule to exist in keto-enol tautomeric forms. Upon deprotonation of the enol form, the molecule becomes an anionic O,N-bidentate ligand, capable of forming highly stable six-membered chelate rings with metal ions. unicam.it This chelation significantly enhances the stability of the resulting metal complexes, making them suitable for various demanding applications. mdpi.com

The synthesis of metal complexes using this compound as a ligand generally involves the reaction of the pyrazole derivative with a suitable metal salt (e.g., chlorides, nitrates, or acetates) in an appropriate solvent. nih.gov The deprotonation of the ligand's hydroxyl group is often facilitated by the addition of a mild base.

The resulting complexes are typically characterized using a suite of analytical techniques to confirm their structure and coordination environment. Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure, including bond lengths and angles. Spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable information about the metal-ligand coordination. nih.gov For instance, a shift in the C=O and O-H stretching frequencies in IR spectra can confirm the coordination of the pyrazolone (B3327878) oxygen to the metal center. mdpi.com

Table 1: Potential Metal Complexes and Characterization Methods

| Potential Metal Ion | Typical Precursor Salt | Key Characterization Techniques | Expected Outcome |

|---|---|---|---|

| Palladium(II) | PdCl₂, Pd(OAc)₂ | X-ray Diffraction, ¹H NMR, IR | Formation of square planar complexes for catalysis. |

| Copper(II) | CuCl₂, Cu(NO₃)₂ | X-ray Diffraction, EPR, UV-Vis | Synthesis of mononuclear or polynuclear complexes. nih.gov |

| Titanium(IV) | Ti(OⁱPr)₄ | X-ray Diffraction, ¹H NMR | Formation of active catalysts for polymerization. rsc.org |

| Zinc(II) | Zn(OAc)₂ | X-ray Diffraction, ¹³C NMR | Creation of coordination polymers or discrete complexes. unicam.it |

| Ruthenium(II/III) | RuCl₃·xH₂O | X-ray Diffraction, Cyclic Voltammetry | Development of redox-active catalytic systems. nih.gov |

Upon deprotonation, this compound acts as an anionic bidentate ligand, coordinating through the pyrazolone oxygen and the nitrogen atom at the 2-position of the pyrazole ring. This coordination mode leads to the formation of a stable six-membered ring, a common feature in complexes of 4-acylpyrazolones and related ligands. unicam.it

The stoichiometry of the metal-to-ligand ratio (e.g., 1:1, 1:2, 1:3) and the coordination preferences of the central metal ion dictate the final geometric architecture of the complex. This can range from simple mononuclear structures, such as distorted tetrahedral or octahedral geometries, to more complex polynuclear arrangements where the pyrazolate ligand bridges multiple metal centers. nih.govresearchgate.net The steric and electronic properties of the ligand, influenced by the 4-methylphenyl (p-tolyl) group, play a crucial role in directing the self-assembly of these supramolecular structures. nih.gov

Catalytic Activity of Pyrazole-Derived Complexes

The stable yet electronically tunable nature of metal complexes derived from pyrazole ligands makes them promising candidates for homogeneous catalysis. researchgate.net The weak σ-donor ability of the pyrazole motif can enhance the electrophilicity of the metal center, which is often a key factor for catalytic activity. researchgate.net

While specific catalytic data for complexes of this compound are not extensively documented, the broader family of pyrazole-ligated metal complexes is known to be active in a variety of important organic transformations. Palladium complexes bearing pyrazole-type ligands, for example, have been successfully employed as catalysts in C-C cross-coupling reactions. nih.govorganic-chemistry.org These reactions, including the Suzuki-Miyaura and Sonogashira couplings, are fundamental tools in modern organic synthesis for constructing complex molecular architectures. nih.govnih.gov It is anticipated that palladium complexes of this compound could exhibit similar catalytic prowess.

Table 2: Potential Catalytic Applications based on Analogous Pyrazole Complexes

| Reaction Type | Metal Center | Role of Pyrazole Ligand | Reference Example |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium | Stabilizes the active Pd(0)/Pd(II) species | N-arylpyrazoles from aryl triflates. organic-chemistry.org |

| Sonogashira Coupling | Palladium/Copper | Enhances catalyst lifetime and selectivity | Functionalization of 1-aryl-3-CF₃-pyrazoles. researchgate.net |

| Oxidation Reactions | Molybdenum | Forms stable oxo-complexes | Molybdenum-catalyzed deoxydehydration (DODH). unicam.it |

| Hydrogenation | Ruthenium | Facilitates substrate activation | Transfer hydrogenation of ketones. researchgate.net |

Recent research has highlighted the effectiveness of pyrazole ligands in the field of polymerization catalysis. For instance, the addition of simple pyrazole derivatives to titanium(IV) isopropoxide has been shown to dramatically enhance the catalytic activity for the ring-opening polymerization (ROP) of lactide to produce polylactide (PLA), a biodegradable polymer. rsc.org The pyrazole ligand is believed to facilitate a cooperative dinuclear mechanism between two titanium centers, accelerating the polymerization rate significantly. rsc.org

Similarly, palladium complexes featuring pyrazolyl ligands have been activated with methylaluminoxane (B55162) (MAO) to create active catalysts for the polymerization of ethylene (B1197577) into high-density linear polyethylene. uj.ac.za Given these precedents, complexes of this compound represent a promising, yet underexplored, class of catalysts for various polymerization processes.

Precursors for Functional Materials

Beyond its role in discrete molecular complexes for catalysis, this compound can serve as a versatile building block for the construction of advanced functional materials. Its ability to act as a bridging ligand between metal centers makes it an excellent candidate for synthesizing coordination polymers and metal-organic frameworks (MOFs). mdpi.comnih.gov

These materials are crystalline solids composed of metal ions or clusters linked by organic ligands, creating one-, two-, or three-dimensional networks. The structure and properties of these materials can be tuned by carefully selecting the metal and the ligand. The complexes formed with ligands from the pyrazolone family have been shown to possess interesting properties such as enhanced luminescence, suggesting potential applications in sensors, displays, and other optoelectronic devices. researchgate.netresearchgate.net The thermal stability of acylpyrazolone metal complexes has also been noted, which is a critical property for practical material applications. nih.gov The p-tolyl group on the ligand could also engage in π–π stacking interactions, further influencing the crystal packing and dimensionality of the resulting material. nih.gov

Optoelectronic Materials (e.g., components for organic light-emitting diodes, sensors)

The conjugated π-system of the pyrazole ring, combined with its electron-donating and accepting capabilities, makes pyrazole derivatives attractive candidates for optoelectronic materials. nih.gov These materials are fundamental to the operation of organic light-emitting diodes (OLEDs) and chemical sensors.

In the context of OLEDs, pyrazole-containing compounds can function as fluorescent emitters or host materials. The efficiency and color of the emitted light are dictated by the molecular structure, which influences the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Theoretical studies on similar heteroaromatic compounds, such as 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, have shown potential for optoelectronic applications due to strong absorption properties in the UV spectrum. nih.gov The this compound molecule, with its p-tolyl group, could be engineered to tune these energy levels, potentially leading to materials for blue or green light emission.

As chemical sensors, pyrazole derivatives can be designed to detect specific ions or molecules. mdpi.com The sensing mechanism often relies on a change in fluorescence upon binding of the analyte to the pyrazole-based ligand. The nitrogen atoms in the pyrazole ring and the oxygen of the hydroxyl group in this compound can act as binding sites for metal ions. The interaction with an analyte can alter the electronic structure of the molecule, leading to a detectable optical response, such as quenching or enhancement of fluorescence. For instance, pyrazolo[3,4-b]quinolines have been investigated as potential fluorescent sensors. mdpi.com

Table 1: Performance of Representative Pyrazole-Based Optoelectronic Materials

| Compound Class | Application | Key Performance Metric | Reference |

|---|---|---|---|

| Pyrazoloquinoline Derivatives | Fluorescent Sensors | Detection of specific analytes through fluorescence changes. | mdpi.com |

| Fused Pyrans | Photovoltaics | Open-circuit voltage of 0.62 V in heterojunction devices. | researchgate.net |

| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | Optoelectronics | High electronic stability and strong UV absorption (theoretical). | nih.gov |

| Pyrazolyl-substituted polyconjugated molecules | Optoelectronics | Promising bandgap energies for opto-electronic applications. | researchgate.net |

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π–π stacking. The structure of this compound is well-suited for participating in such interactions. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the pyrazole and phenyl rings provide platforms for π–π stacking.